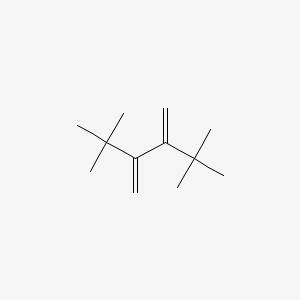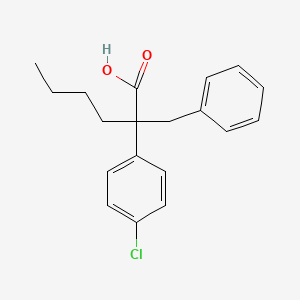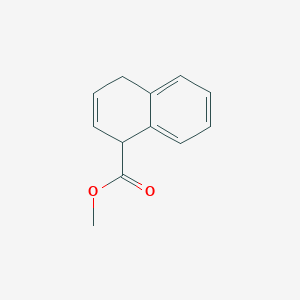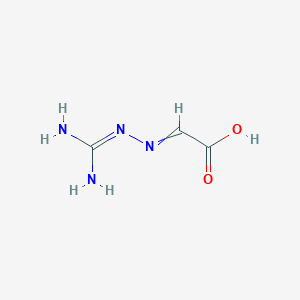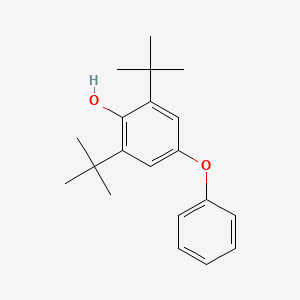
2,6-Di-tert-butyl-4-phenoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-4-phenoxyphenol is an organic compound known for its antioxidant properties. It is a derivative of phenol, where the hydrogen atoms at the 2 and 6 positions are replaced by tert-butyl groups, and the hydrogen atom at the 4 position is replaced by a phenoxy group. This compound is widely used in various industrial applications due to its stability and effectiveness in preventing oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-phenoxyphenol typically involves the alkylation of phenol with isobutylene in the presence of a catalyst. The reaction is carried out at a temperature range of 100 to 110 degrees Celsius. The catalyst used in this process is often a phenyloxyorthotertbutylphenoxyhydroaluminum acid .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the alkylation of phenol with isobutylene, followed by hydrolysis of the catalyst and vacuum rectification of the alkylate. The final product is obtained through recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-phenoxyphenol undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium at room temperature.
Substitution: Various electrophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: The oxidative dimerization of this compound results in the formation of complex dimeric structures.
Substitution: Depending on the electrophile used, various substituted phenoxyphenol derivatives can be formed.
Scientific Research Applications
2,6-Di-tert-butyl-4-phenoxyphenol has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which 2,6-Di-tert-butyl-4-phenoxyphenol exerts its effects is through its antioxidant activity. It scavenges free radicals and prevents the oxidation of other molecules. The tert-butyl groups provide steric hindrance, which enhances the stability of the phenoxy radical formed during the antioxidant process. This compound can interact with various molecular targets and pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Similar in structure but lacks the phenoxy group, making it less effective as an antioxidant.
2,4,6-Tri-tert-butylphenol: Contains an additional tert-butyl group, which provides even greater steric hindrance and stability.
Butylated hydroxytoluene (BHT): A widely used antioxidant in the food industry, similar in function but with a different structural arrangement.
Uniqueness
2,6-Di-tert-butyl-4-phenoxyphenol is unique due to the presence of both tert-butyl groups and a phenoxy group, which together enhance its antioxidant properties and stability. This makes it particularly effective in applications where long-term stability and resistance to oxidation are crucial .
Properties
CAS No. |
6839-19-6 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-phenoxyphenol |
InChI |
InChI=1S/C20H26O2/c1-19(2,3)16-12-15(22-14-10-8-7-9-11-14)13-17(18(16)21)20(4,5)6/h7-13,21H,1-6H3 |
InChI Key |
PAYAXQUETLOOMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


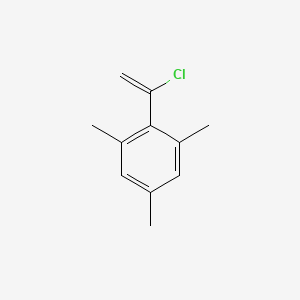
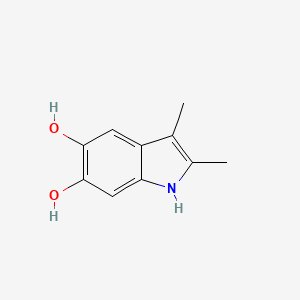
![[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol](/img/structure/B14736246.png)

![4-Oxatricyclo[3.2.1.02,7]octan-3-one](/img/structure/B14736248.png)
![N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide](/img/structure/B14736250.png)
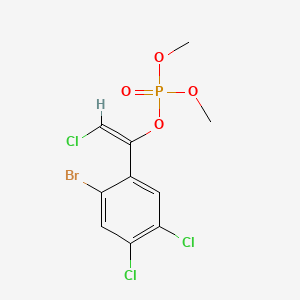
![[2-methoxy-4-[7-methoxy-6-(4-methylphenyl)sulfonyloxy-1-oxo-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-4-yl]phenyl] 4-methylbenzenesulfonate](/img/structure/B14736252.png)
![N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine](/img/structure/B14736259.png)
